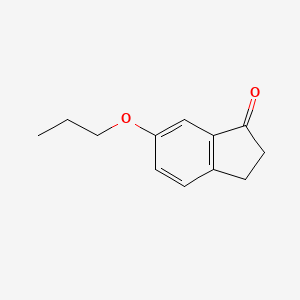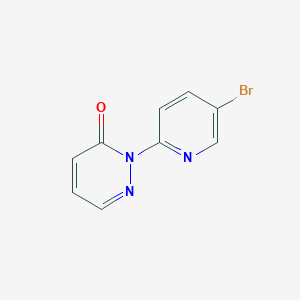![molecular formula C10H16IN3O2 B8579221 [2-(4-Iodo-imidazol-1-yl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8579221.png)
[2-(4-Iodo-imidazol-1-yl)ethyl]carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylethyl [2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate is a compound that features an imidazole ring substituted with an iodine atom and a carbamate group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of [2-(4-Iodo-imidazol-1-yl)ethyl]carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Iodination: The imidazole ring is then iodinated using iodine or an iodine-containing reagent under controlled conditions.
Carbamate Formation: The final step involves the reaction of the iodinated imidazole with tert-butyl chloroformate to form the carbamate ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,1-Dimethylethyl [2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common reagents used in these reactions include iodine, nickel catalysts, and tert-butyl chloroformate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1-Dimethylethyl [2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate has several scientific research applications:
Pharmaceuticals: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Agrochemicals: These compounds are used in the development of pesticides and herbicides.
Materials Science: Imidazole derivatives are used in the synthesis of advanced materials, including dyes for solar cells and other optical applications.
Mécanisme D'action
The mechanism of action of [2-(4-Iodo-imidazol-1-yl)ethyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, altering their activity. The iodine atom and carbamate group can also influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1,1-Dimethylethyl [2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
The uniqueness of [2-(4-Iodo-imidazol-1-yl)ethyl]carbamic acid tert-butyl ester lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H16IN3O2 |
|---|---|
Poids moléculaire |
337.16 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-iodoimidazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H16IN3O2/c1-10(2,3)16-9(15)12-4-5-14-6-8(11)13-7-14/h6-7H,4-5H2,1-3H3,(H,12,15) |
Clé InChI |
IKYNRNBOYRBPDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCN1C=C(N=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Chloro-2-[(1H-imidazol-1-yl)(phenyl)methyl]phenol](/img/structure/B8579193.png)

![5-(2-Butyl-[1,3]dithiolan-2-yl)-benzene-1,3-diol](/img/structure/B8579212.png)



![[1-(6-Methoxy-3-pyridyl)-5-phenylpyrazol-3-yl]methanol](/img/structure/B8579240.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}phenol](/img/structure/B8579242.png)
